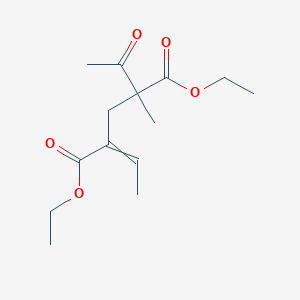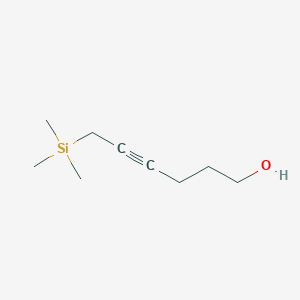
6-(Trimethylsilyl)hex-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trimethylsilyl)hex-4-yn-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexynol backbone. This compound is notable for its unique structural features, which include a triple bond and a hydroxyl group, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-4-yn-1-ol typically involves the silylation of alkynes. One common method is the tetramethylammonium pivalate (TMAP)-catalyzed silylation of terminal alkynes. The reaction conditions often include the use of hexane as a solvent and drying agents like Na2SO4 to obtain the pure product .
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes using similar catalysts and solvents. The product is usually purified through distillation or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trimethylsilyl)hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkenes, and substituted alkynes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(Trimethylsilyl)hex-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-(Trimethylsilyl)hex-4-yn-1-ol involves its interaction with molecular targets such as enzymes. For instance, alkynol natural products, including this compound, can irreversibly bind to the active site of enzymes like ALDH2 (Aldehyde dehydrogenase 2) through covalent alkylation. This binding impairs the detoxification of reactive aldehydes and limits oxidative stress response, crucial pathways for cellular viability .
Comparaison Avec Des Composés Similaires
Falcarinol: A natural product with anti-cancer activity found in vegetables like carrots and parsley.
Stipudiol: Another alkynol with similar biological activities.
Comparison: 6-(Trimethylsilyl)hex-4-yn-1-ol is unique due to its synthetic versatility and the presence of a trimethylsilyl group, which enhances its stability and reactivity compared to natural alkynols like falcarinol and stipudiol .
Propriétés
Numéro CAS |
76711-41-6 |
|---|---|
Formule moléculaire |
C9H18OSi |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
6-trimethylsilylhex-4-yn-1-ol |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4,6,8-9H2,1-3H3 |
Clé InChI |
YXDDNJLNHZJWNG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
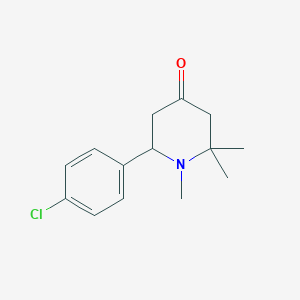

![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
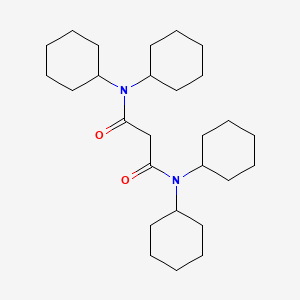
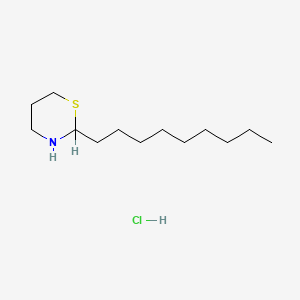

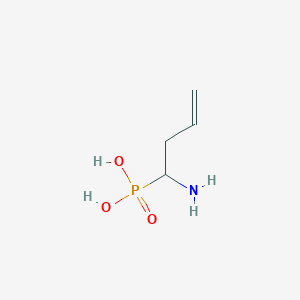
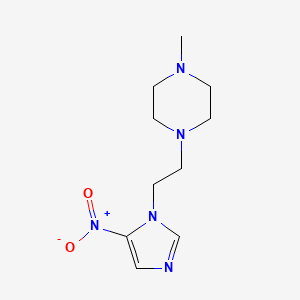

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

